molecular formula C21H23N3O3S B2919091 2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-38-5

2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2919091
CAS No.: 537044-38-5
M. Wt: 397.49
InChI Key: PXMHJZZKNSWIAP-UHFFFAOYSA-N
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Description

2-(Ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a pyrimidoquinoline derivative characterized by a tetracyclic core with specific substituents: an ethylthio group at position 2, a 4-hydroxyphenyl group at position 5, and 8,8-dimethyl moieties. Pyrimido[4,5-b]quinolines are of significant pharmaceutical interest due to their structural diversity and bioactivity, particularly in anticancer and antimicrobial applications . This article provides a detailed comparison of this compound with structurally analogous derivatives, focusing on substituent effects, synthetic routes, physicochemical properties, and bioactivity.

Properties

IUPAC Name

2-ethylsulfanyl-5-(4-hydroxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-4-28-20-23-18-17(19(27)24-20)15(11-5-7-12(25)8-6-11)16-13(22-18)9-21(2,3)10-14(16)26/h5-8,15,25H,4,9-10H2,1-3H3,(H2,22,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMHJZZKNSWIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)O)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multistep organic synthesis. A common route starts with the formation of the quinoline core, followed by stepwise functional group modifications:

  • Formation of the Quinoline Core: : Starting from readily available anilines and carbonyl compounds, the formation of the quinoline core can be achieved through a Povarov reaction or Friedländer synthesis.

  • Introduction of the Pyrimido Group: : The core structure is modified by introducing the pyrimido group via cyclocondensation reactions.

  • Functional Group Installations: : The ethylthio and hydroxyphenyl groups are introduced using standard functional group interconversions and coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would focus on optimizing yield and purity while minimizing cost and environmental impact. Large-scale syntheses might employ flow chemistry techniques and catalytic processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the ethylthio group to sulfoxides or sulfones.

  • Reduction: : Reduction of the quinoline core or other reducible functional groups.

  • Substitution: : Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under mild conditions.

  • Reduction: : Using hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: : Using halogens (Cl, Br) or strong nucleophiles under anhydrous conditions.

Major Products

The major products from these reactions would depend on the specific functional groups targeted but may include various quinoline derivatives with modified electronic properties and enhanced biological activity.

Scientific Research Applications

2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has found applications across several fields:

  • Chemistry: : Utilized as a precursor for synthesizing complex heterocyclic systems and studying reaction mechanisms.

  • Biology: : Employed in probing biochemical pathways and enzyme interactions due to its reactive moieties.

  • Medicine: : Investigated for its potential as an antimicrobial, anticancer, or neuroactive agent.

  • Industry: : Utilized in developing advanced materials with specific electronic or photophysical properties.

Mechanism of Action

The compound’s mechanism of action is largely dependent on its interaction with biological targets:

  • Molecular Targets: : Could include enzymes, receptors, and DNA. The hydroxyphenyl group, for instance, may form hydrogen bonds with active sites, while the ethylthio group might engage in hydrophobic interactions.

  • Pathways Involved: : The quinoline core can intercalate with DNA or inhibit topoisomerases, affecting cellular replication and transcription processes.

Comparison with Similar Compounds

Structural Variations

The core pyrimido[4,5-b]quinoline structure allows for modular substitution, enabling diverse pharmacological profiles. Key structural differences among analogs include:

Position Target Compound Analog Examples (Substituents) Molecular Formula Molecular Weight Evidence ID
2 Ethylthio Isopropylthio (5-(4-chlorophenyl)-2-(isopropylthio)-...) C₂₀H₂₀ClN₃O₂S 401.9
4-Nitrobenzylthio (5-(4-isopropylphenyl)-2-((4-nitrobenzyl)thio)-...) C₂₇H₂₆N₄O₄S 502.6
(4-Methylphenyl)methylsulfanyl (8,8-dimethyl-5-(5-methylfuran-2-yl)-2-[(4-methylphenyl)methylsulfanyl]-...) C₂₈H₂₉N₃O₄S 528.6
5 4-Hydroxyphenyl 4-Chlorophenyl (5-(4-chlorophenyl)-2-(isopropylthio)-...) C₂₀H₂₀ClN₃O₂S 401.9
Pyridin-4-yl (2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-...) C₂₃H₁₉N₅O₄S 461.5
5-Methylfuran-2-yl (8,8-dimethyl-5-(5-methylfuran-2-yl)-...) C₂₈H₂₉N₃O₄S 528.6
8 8,8-Dimethyl Unsubstituted (e.g., Guo & Yu, 2010) Variable Variable

Key Observations :

  • Position 2 : Thioether substituents (ethyl, isopropyl, nitrobenzyl) influence lipophilicity and electronic properties. Bulky groups like nitrobenzylthio (MW 502.6) may reduce membrane permeability compared to ethylthio .
  • Position 5: Aromatic substituents (4-hydroxyphenyl vs. 4-chlorophenyl) modulate hydrogen bonding and electron-withdrawing/donating effects.

Key Observations :

  • Carbocationic catalysts (e.g., TrCl) enable efficient multicomponent synthesis of complex analogs .
  • Stepwise approaches using DMF-DMA and hydrazine allow precise introduction of amino/imino groups .
Physicochemical Properties

Substituents significantly impact molecular weight, solubility, and stability:

Compound (Example) Molecular Weight Key Substituents Solubility Trends Evidence ID
Target Compound Not reported Ethylthio, 4-hydroxyphenyl Moderate (polar hydroxyl vs. lipophilic thioether) N/A
5-(4-Chlorophenyl)-2-(isopropylthio)-... 401.9 Chlorophenyl, isopropylthio Low (hydrophobic Cl and isopropyl)
5-(4-Isopropylphenyl)-2-((4-nitrobenzyl)thio)-... 502.6 Nitrobenzylthio Very low (high MW, nitro group)

Key Observations :

  • Nitro and chloro groups reduce aqueous solubility due to hydrophobicity .
  • Hydroxyl groups enhance polarity but may necessitate prodrug strategies for bioavailability.
Bioactivity Profiles

Pyrimido[4,5-b]quinolines exhibit diverse pharmacological activities:

Compound (Example) Bioactivity Mechanism/Target Evidence ID
Target Compound Anticancer (predicted) Kinase inhibition (analog-based)
5,6,7,8,9,10-Hexahydro derivatives Antimicrobial Oxidative stress modulation
7-Aryl-11,12-dihydrobenzo[h]-... Anticancer Topoisomerase inhibition
1-Ethoxymethyl-5-methyl-9-phenyl-... Antitumor, HIV-1 RT inhibition RTK/HIV-1 RT binding

Key Observations :

  • Thioether and hydroxyphenyl groups correlate with kinase inhibition, as seen in analogs targeting receptor tyrosine kinases (RTKs) .
  • Chlorophenyl and nitrobenzyl substituents may enhance antimicrobial activity via oxidative stress pathways .

Biological Activity

The compound 2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a synthetic derivative of quinoline known for its diverse biological activities. Research has indicated that quinoline and its derivatives possess significant pharmacological properties including antimicrobial, antifungal, antitumor, and antioxidant activities. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This structure features a quinoline core modified with an ethylthio group and a hydroxyphenyl moiety which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives. For instance, a study demonstrated that related compounds exhibited significant antifungal activity against various strains such as Candida dubliniensis and Candida albicans, with Minimum Inhibitory Concentrations (MIC) ranging from 1 to 4 μg/mL . The specific compound is hypothesized to exhibit similar mechanisms of action due to its structural similarities.

Antioxidant Activity

Quinoline derivatives are also recognized for their antioxidant properties. A study reported that several quinoline derivatives showed substantial free radical scavenging activity. The compound's ability to reduce DPPH radicals was noted as a key indicator of its potential antioxidant effects . This activity is essential for protecting cells from oxidative stress-related damage.

Study 1: Antifungal Activity Assessment

In a comparative study evaluating antifungal activities of various quinoline derivatives, a compound structurally similar to our target compound was tested against multiple fungal strains. The results indicated that compounds with hydroxyl substitutions displayed enhanced antifungal efficacy compared to their non-hydroxylated counterparts. This suggests that our compound may possess significant antifungal properties due to the presence of the hydroxyphenyl group .

Study 2: Antioxidant Efficacy Evaluation

A recent investigation into the antioxidant activities of quinoline derivatives showed that compounds with ethylthio groups exhibited higher radical scavenging capabilities compared to those without such modifications. The study employed various assays including DPPH and ABTS radical scavenging methods. The findings support the assertion that our compound could serve as an effective antioxidant agent .

The biological activities of quinoline derivatives are often attributed to their ability to interact with various biological targets:

  • Antimicrobial Action : Interaction with fungal cell membranes leading to increased permeability.
  • Antioxidant Action : Scavenging of free radicals through electron donation.
  • Anticancer Mechanisms : Modulation of apoptotic pathways and inhibition of tumor growth through interference with cell cycle progression.

Q & A

Q. How can researchers validate conflicting reports on the compound’s solubility profile?

  • Methodological Answer : Conduct systematic solubility tests in buffered media (pH 1.2–7.4) using shake-flask or HPLC methods. Compare with predicted logP values (e.g., ChemAxon software). Note that the 4-hydroxyphenyl group may confer pH-dependent solubility, requiring protonation studies .

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